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Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic

compound 3-Phenylisoxazole-5-carbaldehyde. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes available data to offer a

comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics. While direct, published spectra of 3-Phenylisoxazole-
5-carbaldehyde are not readily available in contemporary literature, this guide extrapolates

from the well-documented spectroscopic data of its derivatives and fundamental principles of

spectroscopic interpretation to provide a robust analytical profile.

Introduction to 3-Phenylisoxazole-5-carbaldehyde
3-Phenylisoxazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular formula of

C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1] The isoxazole ring is a five-membered

heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is

of significant interest in medicinal chemistry due to its presence in a variety of biologically

active compounds. The aldehyde functional group at the 5-position serves as a versatile

synthetic handle for the elaboration of more complex molecules, making 3-Phenylisoxazole-5-
carbaldehyde a valuable intermediate in drug discovery and organic synthesis.[2][3][4][5]

Accurate interpretation of its spectroscopic data is paramount for confirming its identity and

purity in these applications.

Below is the chemical structure of 3-Phenylisoxazole-5-carbaldehyde:
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Caption: Molecular Structure of 3-Phenylisoxazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Based on the analysis of derivatives, the following sections outline the expected ¹H

and ¹³C NMR spectral characteristics of 3-Phenylisoxazole-5-carbaldehyde.

¹H NMR Spectroscopy
Experimental Protocol (Typical):

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Expected ¹H NMR Data:

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde-H 9.9 - 10.1 Singlet (s) 1H

Isoxazole-H4 7.0 - 7.2 Singlet (s) 1H

Phenyl-H (ortho) 7.8 - 8.0 Multiplet (m) 2H

Phenyl-H (meta, para) 7.4 - 7.6 Multiplet (m) 3H

Interpretation:
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Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to

appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9

and 10.1 ppm.

Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to resonate as a

singlet between δ 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the

solvent.

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (δ

7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity

to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and

para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy
Experimental Protocol (Typical):

Use the same sample prepared for ¹H NMR spectroscopy.

Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency

(e.g., 100 MHz for a 400 MHz ¹H instrument).

Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for

each unique carbon.

Process and reference the spectrum, usually to the solvent peak (e.g., CDCl₃ at δ 77.16

ppm).

Expected ¹³C NMR Data:
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Aldehyde C=O 185 - 195

Isoxazole C5 170 - 175

Isoxazole C3 160 - 165

Phenyl C (ipso) 128 - 132

Phenyl C (ortho, meta, para) 125 - 135

Isoxazole C4 100 - 105

Interpretation:

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to

appear significantly downfield, in the range of δ 185-195 ppm.

Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical

shifts. C5, being adjacent to the aldehyde, will be downfield (δ 170-175 ppm). C3, attached

to the phenyl group, will also be in the downfield region (δ 160-165 ppm). C4 is anticipated to

be the most upfield of the isoxazole carbons (δ 100-105 ppm).

Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ

125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe

due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance

(ATR) accessory or by preparing a KBr pellet.

Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a

pellet.
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Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands.

Expected IR Data:

Functional Group
Expected Absorption
(cm⁻¹)

Intensity

Aromatic C-H stretch 3100 - 3000 Medium

Aldehyde C-H stretch 2850 - 2800 and 2750 - 2700 Medium, often two bands

C=O stretch (aldehyde) 1710 - 1685 Strong

C=C and C=N stretches 1600 - 1450 Medium to Strong

Isoxazole ring vibrations 1500 - 1300 Medium

Aromatic C-H bend 900 - 675 Strong

Interpretation:

Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong

C=O stretching absorption around 1700 cm⁻¹ and the two medium C-H stretching bands

near 2820 and 2720 cm⁻¹. The latter are particularly useful as few other functional groups

absorb in this region.

Aromatic and Heteroaromatic Rings: The presence of the phenyl and isoxazole rings will be

indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations

in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending vibrations in the

fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol (Typical):
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a

chromatographic technique (e.g., GC-MS or LC-MS).

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected MS Data:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 173, corresponding to

the molecular weight of 3-Phenylisoxazole-5-carbaldehyde.

Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of

a hydrogen radical to form an [M-H]⁺ ion (m/z 172) and the loss of the entire aldehyde group

(CHO) to form a [M-CHO]⁺ ion (m/z 144). Further fragmentation of the phenylisoxazole core

would also be expected.

[C₁₀H₇NO₂]⁺
m/z = 173

[M-H]⁺
m/z = 172-H•

[M-CHO]⁺
m/z = 144

-CHO•
[C₆H₅]⁺
m/z = 77

-C₃H₂NO

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway for 3-Phenylisoxazole-5-
carbaldehyde.

Conclusion
The spectroscopic profile of 3-Phenylisoxazole-5-carbaldehyde presented in this guide, while

based on extrapolation from its derivatives and fundamental principles, provides a solid

foundation for its characterization. The key identifying features are the downfield aldehyde

proton in the ¹H NMR spectrum, the aldehyde carbonyl carbon in the ¹³C NMR spectrum, the
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characteristic C=O and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak

at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists

working with this important synthetic intermediate, enabling them to confidently identify and

assess the purity of 3-Phenylisoxazole-5-carbaldehyde in their research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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